2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone
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Overview
Description
2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound that features a morpholine ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the sulfonyl group. The phenoxy group is then attached, and finally, the piperazine ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperazine ring.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine compounds .
Scientific Research Applications
2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(morpholin-4-ylsulfonyl)phenoxy]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-(4-morpholin-4-ylsulfonylphenoxy)-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone
Uniqueness
2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
924834-97-9 |
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Molecular Formula |
C28H37N3O5S |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H37N3O5S/c32-27(23-36-25-9-11-26(12-10-25)37(33,34)31-19-21-35-22-20-31)29-15-17-30(18-16-29)28(13-5-2-6-14-28)24-7-3-1-4-8-24/h1,3-4,7-12H,2,5-6,13-23H2 |
InChI Key |
SRNGBEFHVKUQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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